molecular formula C9H11NO3 B1293854 Methyl 5-amino-2-methoxybenzoate CAS No. 22802-67-1

Methyl 5-amino-2-methoxybenzoate

Cat. No.: B1293854
CAS No.: 22802-67-1
M. Wt: 181.19 g/mol
InChI Key: PSCXCIPPRCFAAO-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methoxybenzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 5-position and a methoxy group at the 2-position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-amino-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes to ensure high yield and purity. One such method includes the halogenation of 2-methoxy-4-acetylamine methyl benzoate followed by condensation with ethane sulfinic acid sodium salt. This method is advantageous due to its simplicity and high yield, achieving a total yield of up to 80% with a purity of 99.5% .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-amino-2-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-methoxybenzoate involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Methyl 5-amino-2-methoxybenzoate can be compared with other similar compounds such as:

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 2-amino-3-methoxybenzoate
  • Methyl 5-(acetylamino)-2-methoxybenzoate
  • Methyl 5-tert-butyl-2-methoxybenzoate

Uniqueness: this compound is unique due to the specific positioning of the amino and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 5-amino-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXCIPPRCFAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177357
Record name Methyl 5-amino-o-anisate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22802-67-1
Record name Benzoic acid, 5-amino-2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22802-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-o-anisate
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Record name Methyl 5-amino-o-anisate
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Record name Methyl 5-amino-o-anisate
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Synthesis routes and methods I

Procedure details

A solution of methyl 2-methoxy-5-nitrobenzoate (20.0 g, 0.097 mol) in methanol (300 mL) and 10% Pd/C (5.0 g) was stirred under hydrogen atmosphere under 70-80 psi pressure in Parr apparatus for 4-5 h. The reaction mass was filtered and the obtained filtrate was concentrated to afford 15.0 g of desired product. 1H NMR (300 MHz, DMSO de): δ 3.67 (s, 3H), 3.74 (s, 3H), 4.96 (br s, 2H), 6.75 (dd, J=2.4 Hz, 1H), 6.85 (d, J=8.7 Hz, 1H), 6.92 (s, 1H); MS (in/z): 182.25 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The hydrogenation of methyl 2-hydroxy-5-nitrobenzoate (700 mg, 3.3 mmol) using 10% Pd—C (100 mg) and Na2SO4 (100 mg) in MeOH at 50 psi gave methyl 5-amino-2-methoxybenzoate (600 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
100 mg
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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Quantity
100 mg
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catalyst
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Synthesis routes and methods III

Procedure details

Combine methyl 2-methoxy-5-nitrobenzoate (13.3 g, 63 mmol) and methanol. Add 5% palladium-on-carbon (0.66 g). Hydrogenate on a pressure apparatus at 50 psi. After 17 hours, filter through celite to remove the catalyst and evaporate the filtrate in vacuo to give a residue. Combine the residue and dichloromethane and extract with water. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give methyl 2-methoxy-5-aminobenzoate. Rf=0.18 (silica gel, ethyl acetate/methanol 1/1). Elemental Analysis calculated for C9H11NO3: C, 59.66; H, 6.12; N, 7.73. Found: C, 59.44; H, 6.04; N, 7.62.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.66 g
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catalyst
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 2 liter Parr Bottle was charged with 11.6 grams (55 mmol) methyl-2-methoxy-5-nitrobenzoate, 450 mL of methanol and 150 mL of tetrahydrofuran (THF). Platinum oxide was added (460 mg) and the mixture was hydrogenated under 45 psi hydrogen for 1 hour. The reaction mixture was filtered through Celite® (diatomaceous earth) and evaporated. The reaction mixture was diluted with 500 mL of methylene chloride, and then washed with water and brine. The organic phase was dried and evaporated (9.9 grams). This material was used without further purification.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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